molecular formula C15H18N2O4 B2487129 4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid CAS No. 466643-83-4

4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid

Cat. No. B2487129
CAS RN: 466643-83-4
M. Wt: 290.319
InChI Key: MYRMLLKWSTZGRS-GHRIWEEISA-N
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Description

Synthesis Analysis

The synthesis of similar azo-benzoic acids involves the use of spectroscopic techniques, including 1H, 13C NMR, UV–VIS, and IR, to confirm the structures of the azo compounds. Molecular structures and geometries can be optimized using B3LYP density functional theory method employing the 6-31G(d) basis set (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

Structural investigation of closely related compounds involves X-ray crystallography, spectroscopic methods, and quantum chemical calculations to characterize the molecular structure and interactions within the compound. Intramolecular N-H⋯O and O-H⋯O interactions along with intermolecular interactions contribute to the stabilization of the molecular structure (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Chemical Reactions and Properties

The reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate, for instance, demonstrates the complexity and variety of chemical reactions that similar compounds can undergo, producing a range of products such as 4-amino-1,2,4-triazole derivatives and 1,3,4-oxadiazoles depending on the conditions and reactants involved (Sikorski, Mischke, & Schulte, 1987).

Scientific Research Applications

Hsp90 Inhibition

A study by Wang Xiao-long focused on the synthesis of a novel Hsp90 inhibitor through a series of reactions starting from p-aminobenzoic acid. This research highlights the compound's potential role in inhibiting Hsp90α, a molecular chaperone involved in the folding, maintenance of structural integrity, and regulation of a subset of cytosolic proteins (Wang Xiao-long, 2011).

Cooperative Metal-Ligand Assisted E/Z Isomerization

Research by K. Mahmudov et al. detailed the cooperative metal-ligand assisted E/Z isomerization and cyano activation in Cu(II) and Co(II) complexes of arylhydrazones. This study provides insights into the chemical behavior of similar compounds in the presence of metal ions, which could be relevant for understanding the properties and reactions of "4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid" (Mahmudov, K., et al., 2014).

Chemistry of Amino Acid Thionoester Derivatives

A study by J. Sikorski et al. explored the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate, leading to the formation of 2-aminomethyl-1,3,4-oxadiazoles. This research sheds light on the reactivity of benzoic acid hydrazides, which could be pertinent to understanding the reactivity of the hydrazinyl group in the compound of interest (Sikorski, J., et al., 1987).

properties

IUPAC Name

4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-21-15(20)12-4-3-5-13(12)17-16-11-8-6-10(7-9-11)14(18)19/h6-9,12,16H,2-5H2,1H3,(H,18,19)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRMLLKWSTZGRS-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1=NNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1CCC/C1=N\NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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